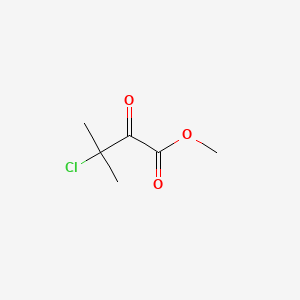
Methyl 3-chloro-3-methyl-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-3-methyl-2-oxobutanoate: is an organic compound with the molecular formula C6H9ClO3. It is a derivative of butanoic acid and contains a chloro group, a methyl group, and a keto group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Enolate Ions: One common method for preparing methyl 3-chloro-3-methyl-2-oxobutanoate involves the alkylation of enolate ions. This process typically uses a base such as sodium ethoxide to generate the enolate ion from a precursor like methyl acetoacetate.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 3-chloro-3-methyl-2-oxobutanoate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group in this compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can also undergo oxidation reactions where the methyl group is oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and catalysts such as palladium or copper complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-chloro-3-methyl-2-oxobutanoate is widely used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting metabolic pathways.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Methyl 3-oxobutanoate: Similar in structure but lacks the chloro group.
Methyl 3-chloro-2-oxobutanoate: Similar but lacks the methyl group.
Uniqueness:
Reactivity: The presence of both the chloro and methyl groups in methyl 3-chloro-3-methyl-2-oxobutanoate gives it unique reactivity compared to its analogs.
Applications: Its unique structure allows for a broader range of applications in pharmaceuticals and agrochemicals compared to similar compounds.
Eigenschaften
Molekularformel |
C6H9ClO3 |
|---|---|
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
methyl 3-chloro-3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-6(2,7)4(8)5(9)10-3/h1-3H3 |
InChI-Schlüssel |
CMLUFBVUULDRRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



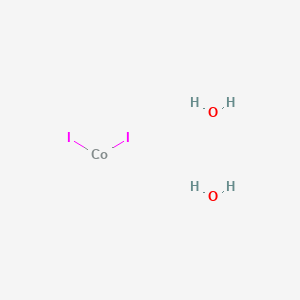
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)


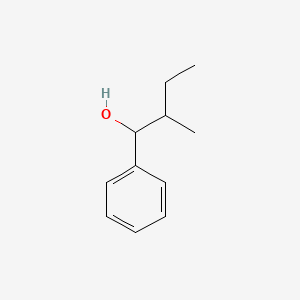
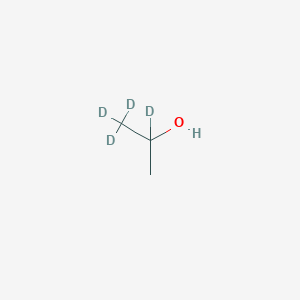
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
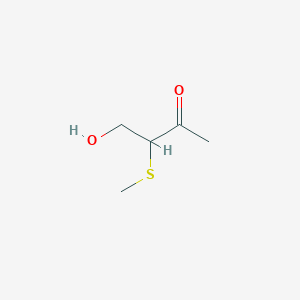

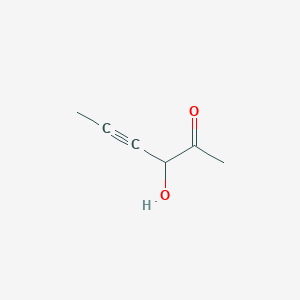
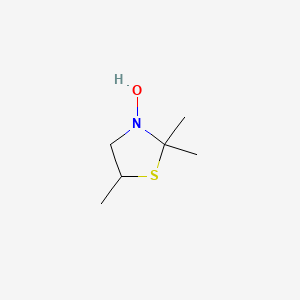
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
